N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .Molecular Structure Analysis
The molecular structure of similar compounds was characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include heterocyclization and reactions with various bifunctional compounds .Scientific Research Applications
Antiproliferative Activity
A key application of compounds related to N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is their antiproliferative activity. These compounds, particularly those with a [1,2,4]triazolo[4,3-b]pyridazine derivative, show potential in inhibiting the proliferation of endothelial and tumor cells, thereby demonstrating significance in cancer research (Ilić et al., 2011).
Antioxidant Ability
Certain derivatives of this compound class, specifically those incorporating a [1,2,4]triazolo[4,3-b]pyridazine structure, have been found to possess notable antioxidant abilities. These properties are vital in combating oxidative stress, which is implicated in various diseases (Shakir et al., 2017).
Radioligand Binding Affinity
These compounds, particularly those with 1,2,4-triazolo[4,5-d]pyridazine derivatives, show high affinity and selectivity for specific receptor subtypes, such as the adenosine A1 receptor. This property is crucial for developing targeted therapies in neurological disorders and other diseases (Biagi et al., 1999).
Anticonvulsant Activity
Certain 1,2,4-triazolo[4,3-d]benzo[b][1,4]thiazine derivatives of this compound show promising anticonvulsant activity. This is particularly significant for developing new treatments for epilepsy and related seizure disorders (Zhang et al., 2010).
Androgen Receptor Downregulator
Modification of the triazolopyridazine moiety in similar compounds has led to the development of molecules like AZD3514, an androgen receptor downregulator being evaluated for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBWIXZFSXKLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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